2-Butynenitrile, 4,4,4-trifluoro-

Description

BenchChem offers high-quality 2-Butynenitrile, 4,4,4-trifluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butynenitrile, 4,4,4-trifluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

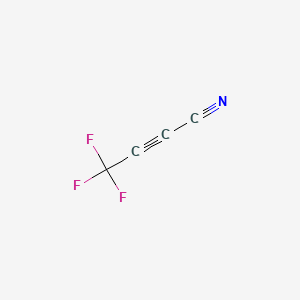

Structure

2D Structure

3D Structure

Properties

CAS No. |

66051-48-7 |

|---|---|

Molecular Formula |

C4F3N |

Molecular Weight |

119.04 g/mol |

IUPAC Name |

4,4,4-trifluorobut-2-ynenitrile |

InChI |

InChI=1S/C4F3N/c5-4(6,7)2-1-3-8 |

InChI Key |

YZNFAKUUGQFZOK-UHFFFAOYSA-N |

SMILES |

C(#CC(F)(F)F)C#N |

Canonical SMILES |

C(#CC(F)(F)F)C#N |

Other CAS No. |

66051-48-7 |

Origin of Product |

United States |

Historical Context and Significance in Fluorinated Organic Chemistry

The exploration of trifluoromethylated compounds gained significant momentum in the mid-20th century, with pioneering work, such as that by Yagupolskii and co-workers in the 1980s, laying the groundwork for the development of novel fluorinating reagents. guidechem.commolaid.com While the specific first synthesis of 2-Butynenitrile, 4,4,4-trifluoro- is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader expansion of fluorine chemistry. The development of synthetic methodologies to introduce the trifluoromethyl group into organic scaffolds has been a critical enabler for the creation of molecules like 2-Butynenitrile, 4,4,4-trifluoro-.

The significance of this compound lies in its role as a trifluoromethylated building block. The incorporation of fluorine, and particularly the trifluoromethyl group, into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds highly sought after in pharmaceutical and materials science research. 2-Butynenitrile, 4,4,4-trifluoro- provides a direct route to introduce the CF₃ group along with a reactive nitrile and alkyne functionality, offering a versatile platform for molecular design.

A known synthetic pathway to 2-Butynenitrile, 4,4,4-trifluoro- involves the precursor with CAS number 81850-43-3. guidechem.com This suggests a targeted synthesis rather than a byproduct of a less specific reaction.

Current Research Landscape and Future Directions for 2 Butynenitrile, 4,4,4 Trifluoro

Established Synthetic Routes and Mechanistic Investigations

A thorough review of scientific literature and patent databases indicates a lack of well-documented, established synthetic routes specifically for 2-Butynenitrile, 4,4,4-trifluoro-. The synthesis of this compound does not appear to be a common or widely published procedure. However, based on the structure of the target molecule, several precursor-based strategies can be proposed.

Precursor-Based Synthesis Strategies

A logical and feasible approach to synthesizing 2-Butynenitrile, 4,4,4-trifluoro- would involve the use of 3,3,3-trifluoropropyne (B1345459) as a key starting material. The synthesis of this precursor is well-documented and can be achieved through various methods, including the dehydrochlorination of 1-chloro-3,3,3-trifluoropropene. google.com

Once 3,3,3-trifluoropropyne is obtained, its conversion to the target nitrile could proceed via two primary pathways:

Metallation and Cyanation: The acidic acetylenic proton of 3,3,3-trifluoropropyne can be abstracted by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form a trifluoropropynylide intermediate. This nucleophilic intermediate can then react with a cyanating agent, such as cyanogen (B1215507) bromide (BrCN) or tosyl cyanide (TsCN), to introduce the nitrile group.

Radical Cyanation: Another potential route involves the radical addition of a cyano radical to the alkyne. This could be achieved using a radical initiator and a suitable cyano source.

A proposed reaction scheme is outlined below:

Scheme 1: Proposed Synthesis via Metallation of 3,3,3-Trifluoropropyne

Where:

Base: n-BuLi, Grignard reagent

M⁺: Li⁺, MgBr⁺

X-CN: BrCN, TsCN

Novel Synthetic Approaches and Catalytic Methods

Modern organic synthesis offers several advanced catalytic methods that could potentially be adapted for the synthesis of 2-Butynenitrile, 4,4,4-trifluoro-. These approaches might offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

One promising strategy is the direct C-H cyanation of 3,3,3-trifluoropropyne. This would involve a transition-metal-catalyzed reaction where the acetylenic C-H bond is directly functionalized with a nitrile group. Various catalytic systems, often based on copper or palladium, have been developed for the cyanation of terminal alkynes.

Another innovative approach could be a copper-catalyzed oxidative trifluoromethylation of a suitable precursor. For instance, a butynenitrile with a leaving group at the 4-position could undergo trifluoromethylation. organic-chemistry.org However, the synthesis of such a precursor might be as challenging as the direct synthesis of the target compound.

Electrochemical methods also present a novel avenue. Recent studies have shown the electrochemical trifluoromethylation of terminal alkynes, offering a potentially green and efficient synthetic route. nih.gov

The following table summarizes potential novel synthetic approaches:

| Method | Catalyst/Reagent | Potential Advantages |

| Direct C-H Cyanation | Copper or Palladium Catalyst | Atom economy, fewer synthetic steps |

| Oxidative Trifluoromethylation | Copper Catalyst, CF3 source | Access from different precursors |

| Electrochemical Synthesis | Electrolysis, CF3 source | Mild conditions, green chemistry |

Yield Optimization and Reaction Condition Studies

As there are no established procedures, studies on yield optimization and reaction conditions for the synthesis of 2-Butynenitrile, 4,4,4-trifluoro- would be crucial for any practical application. Based on analogous reactions, several parameters would need to be systematically investigated to maximize the yield and purity of the product.

For the proposed precursor-based synthesis via metallation (Scheme 1), key parameters to optimize would include:

Choice of Base: The strength and steric bulk of the base can influence the efficiency of the deprotonation and the potential for side reactions.

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of intermediates. Ethereal solvents like THF or diethyl ether are commonly used for organometallic reactions.

Temperature: The reaction temperature needs to be carefully controlled, especially during the metallation step, which is often performed at low temperatures (e.g., -78 °C) to prevent side reactions.

Cyanating Agent: The reactivity of the cyanating agent will impact the reaction rate and yield.

The table below provides a hypothetical set of reaction conditions that could serve as a starting point for optimization studies.

| Parameter | Condition | Rationale |

| Precursor | 3,3,3-Trifluoropropyne | Readily accessible starting material. |

| Base | n-Butyllithium (1.1 eq) | Strong base for complete deprotonation. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent, good for organometallic reactions. |

| Temperature | -78 °C to room temperature | Low temperature for initial deprotonation, then warming. |

| Cyanating Agent | Cyanogen bromide (1.0 eq) | Common and effective cyanating agent. |

| Work-up | Aqueous quench, extraction | Standard procedure to isolate the product. |

It is important to note that these conditions are illustrative and would require experimental validation and optimization to achieve a high-yielding and reproducible synthesis of 2-Butynenitrile, 4,4,4-trifluoro-.

Reactivity and Reaction Mechanisms of 2 Butynenitrile, 4,4,4 Trifluoro

Electrophilic and Nucleophilic Character of the Triple Bond

In organic chemistry, a nucleophile is a reactant that provides a pair of electrons to form a new covalent bond, while an electrophile accepts a pair of electrons. researchgate.net The carbon-carbon triple bond in an alkyne can, in principle, act as either a nucleophile (donating its π-electrons) or an electrophile (accepting electrons). However, the character of the alkyne in 2-Butynenitrile, 4,4,4-trifluoro- is overwhelmingly electrophilic.

This pronounced electrophilicity arises from the powerful electron-withdrawing effects of the attached functional groups.

Nitrile Group (-C≡N): The nitrile group is a potent electron-withdrawing group through both induction (due to the high electronegativity of nitrogen) and resonance. It delocalizes the π-electron density of the adjacent triple bond, rendering the alkyne carbons significantly electron-poor.

Trifluoromethyl Group (-CF₃): The CF₃ group is one of the strongest electron-withdrawing groups due to the high electronegativity of the three fluorine atoms. This strong inductive effect (-I effect) further depletes the electron density of the alkyne system.

Consequently, the triple bond in 2-Butynenitrile, 4,4,4-trifluoro- is highly activated towards attack by nucleophiles. nih.gov Fluorinated alkenes and alkynes are well-documented to be susceptible to nucleophilic attack, a reactivity pattern that is often complementary to their non-fluorinated counterparts. nih.gov This makes the compound a valuable substrate for reactions involving the addition of electron-rich species.

Influence of the Trifluoromethyl Group on Chemical Reactivity

The incorporation of a trifluoromethyl group profoundly impacts the chemical reactivity of the alkyne, influencing its reaction pathways, rates, and selectivity. nih.govresearchgate.net This influence is twofold, stemming from both electronic and steric effects.

Electronic Influence: The primary electronic influence of the CF₃ group is its strong electron-withdrawing nature, which significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkyne. This makes the molecule a better electron acceptor and thus more reactive towards nucleophiles and in certain cycloaddition reactions. Furthermore, the CF₃ group can stabilize adjacent radical intermediates, facilitating radical addition reactions. nih.gov For example, the addition of a CF₃ radical to an alkyne can proceed to form a stable β-trifluoromethyl radical intermediate, which can then undergo further reactions. nih.gov

Steric Influence: The trifluoromethyl group is sterically demanding. This bulkiness plays a crucial role in directing the regioselectivity of reactions. In many cases, the steric hindrance of the CF₃ group can override electronic effects to determine the position of attack by a reagent. organic-chemistry.org A clear example is seen in the Pauson-Khand reaction of dissymmetric trifluoromethyl alkynes with norbornadiene, where the incoming group adds to the carbon away from the bulky CF₃ group, resulting exclusively in the α-trifluoromethylcyclopentenone product, even when electronic factors might predict the opposite outcome. organic-chemistry.org

Mechanistic Elucidation of Key Transformations

The electron-deficient nature of 4,4,4-trifluoro-2-butynenitrile makes it a versatile substrate for a variety of chemical transformations, including cycloadditions, additions, and rearrangements.

Cycloaddition reactions are powerful tools for constructing cyclic molecules. berhamporegirlscollege.ac.in Due to its electron-poor character, 4,4,4-trifluoro-2-butynenitrile is an excellent dienophile and dipolarophile for [4+2] and [3+2] cycloaddition reactions, respectively. Polyfluoroalkyl thiocarbonyl compounds, for instance, are known to be excellent dienophiles that facilitate cycloaddition. nih.gov

A relevant example of a cycloaddition involving analogous compounds is the Pauson-Khand Reaction (PKR), which forms a cyclopentenone from an alkyne, an alkene, and carbon monoxide. Studies on trifluoromethyl-substituted alkynes have provided significant mechanistic insight.

Table 1: Regioselectivity in the Pauson-Khand Reaction of Trifluoromethyl Alkynes

| Alkyne Substrate | Alkene Partner | Major Product Regioisomer | Key Finding | Reference |

|---|---|---|---|---|

| Aryl-C≡C-CF₃ | Norbornadiene | α-Trifluoromethylcyclopentenone | Reaction yields a single regioisomer, indicating that the steric hindrance of the CF₃ group controls the regiochemical outcome. | organic-chemistry.org |

| Alkyl-C≡C-CF₃ | Norbornadiene | α-Trifluoromethylcyclopentenone | Consistent regioselectivity is observed regardless of whether the other alkyne substituent is electron-donating or electron-withdrawing. | organic-chemistry.org |

In these reactions, the cobalt-complexed alkyne reacts with the alkene. The regioselectivity is determined during the insertion of the alkene into the cobalt-carbon bond. Research suggests that for trifluoromethyl alkynes, the steric bulk of the CF₃ group is the dominant factor, forcing the larger substituent of the alkene to be positioned away from it in the transition state, leading to the observed α-CF₃ product. organic-chemistry.org

The electrophilic triple bond of 4,4,4-trifluoro-2-butynenitrile readily undergoes addition reactions with a wide range of nucleophilic and radical reagents. These reactions are often regioselective, again influenced by the electronic and steric properties of the nitrile and trifluoromethyl groups.

Nucleophilic Addition: Sulfur nucleophiles, such as thiophenols, have been shown to add across the triple bond of related trifluoromethylated enynes in a 1,2-addition pattern, leading to thioether-functionalized alkynes. wikipedia.org The high electrophilicity of the alkyne facilitates the attack of the nucleophile.

Radical Addition: The trifluoromethylation of alkynes using radical pathways is a well-established method. nih.govnih.gov For example, the reaction of alkynes with CF₃I can be controlled using visible-light photoredox catalysis to selectively produce trifluoromethylated products. nih.gov The mechanism typically involves the generation of a trifluoromethyl radical (•CF₃), which adds to the alkyne to form a vinyl radical intermediate. This intermediate is then trapped to yield the final product. The presence of the CF₃ group in the starting material can influence the stability and subsequent reactions of these radical intermediates. nih.gov

Table 2: Examples of Addition Reactions to Trifluoromethylated Alkynes

| Reaction Type | Reagents | Product Type | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | Thiophenols | Thioether-functionalized alkynes | 1,2-addition of the sulfur nucleophile across the alkyne. | wikipedia.org |

| Radical Chlorotrifluoromethylation | CF₃SO₂Cl, Ru(Phen)₃Cl₂ (photocatalyst) | Tetrasubstituted chloro-trifluoromethyl alkenes | Involves the radical addition of •CF₃ followed by chlorine atom transfer. | nih.gov |

| Radical Bis(trifluoromethylation) | Togni Reagent II, (bpy)Zn(CF₃)₂ | 1,2-Bis(trifluoromethylated) alkenes | Copper-catalyzed reaction proceeding via radical intermediates. | organic-chemistry.org |

The regioselectivity of these additions is generally governed by the formation of the most stable intermediate. For radical additions, this is often the vinyl radical where the radical center is furthest from the electron-withdrawing CF₃ group.

A rearrangement reaction is a class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer. bdu.ac.inresearchgate.net While specific rearrangement reactions for 2-Butynenitrile, 4,4,4-trifluoro- are not extensively documented in the literature, the reactivity of related trifluoromethylated propargyl alcohols suggests potential pathways.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgrsc.org A domino copper-catalyzed trifluoromethylated Meyer-Schuster rearrangement has been developed, which transforms propargyl alcohols into α-trifluoromethyl enones. organic-chemistry.orgnih.gov The mechanism involves the protonation of the alcohol, a 1,3-shift of the hydroxyl group to form an allene (B1206475) intermediate, and subsequent tautomerization. wikipedia.org

A competing reaction for tertiary propargyl alcohols is the Rupe rearrangement , which also occurs under acidic conditions but yields α,β-unsaturated methyl ketones through a different enyne intermediate. wikipedia.orgresearchgate.net

Although 2-Butynenitrile, 4,4,4-trifluoro- is not an alcohol, derivatives created via the addition of organometallic reagents to its nitrile group could potentially create substrates susceptible to such rearrangements. The strong electronic pull of the CF₃ group would likely influence the stability of any cationic intermediates involved in these rearrangements, potentially favoring or disfavoring certain pathways compared to their non-fluorinated analogs. The exploration of such rearrangement reactions starting from this versatile building block remains a promising area for future research.

Applications of 2 Butynenitrile, 4,4,4 Trifluoro in Organic Synthesis

Building Block in the Synthesis of Fluorinated Heterocyclic Compounds

Heterocyclic compounds are of immense importance in pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group into a heterocyclic ring can significantly enhance biological activity. 2-Butynenitrile, 4,4,4-trifluoro- is a key starting material for the synthesis of various fluorinated heterocycles through cycloaddition and other cyclization reactions.

Imidazole (B134444) derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov The synthesis of trifluoromethyl-substituted imidazoles is of particular interest. While direct synthesis from 2-butynenitrile, 4,4,4-trifluoro- is not extensively documented in readily available literature, the general strategies for imidazole synthesis can be adapted. For instance, the Radziszewski reaction, a well-known method for synthesizing tri- and tetra-substituted imidazoles, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.gov In a related context, mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates react with ammonia to yield 4-trifluoromethyl-3,4-dihydroimidazoles, which can be dehydrated to form 4-trifluoromethylimidazoles. derpharmachemica.com This highlights a pathway to trifluoromethylated imidazoles where a trifluoromethylated building block is key.

| Reagents | Product | Reaction Type | Reference |

| Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, Ammonia | 4-Trifluoromethyl-3,4-dihydroimidazoles | Ring transformation | derpharmachemica.com |

| 4-Trifluoromethyl-3,4-dihydroimidazoles | 4-Trifluoromethylimidazoles | Dehydration | derpharmachemica.com |

This table showcases a synthetic route to trifluoromethylated imidazoles, a class of compounds that could potentially be synthesized from 2-Butynenitrile, 4,4,4-trifluoro-.

1,3-Oxazine derivatives are another class of heterocyclic compounds with diverse pharmacological activities, including anti-malarial, anti-tumor, and antibacterial properties. derpharmachemica.com The synthesis of trifluoromethyl-containing 1,3-oxazines has been reported, underscoring the importance of fluorinated building blocks. humanjournals.com For example, Efavirenz, a non-nucleoside reverse transcriptase inhibitor, features a trifluoromethyl-1,3-oxazin-2-one core. humanjournals.com

Oxazepines, seven-membered heterocyclic rings containing oxygen and nitrogen, and their derivatives have attracted considerable attention due to their wide range of biological activities, including antibacterial, antifungal, and anticonvulsant properties. jmchemsci.comijnc.irresearchgate.net The synthesis of trifluoromethylated azepine derivatives has been achieved through the reaction of fluorinated allenynes with amines, catalyzed by a Cu(I) complex. mdpi.com This demonstrates a viable strategy for constructing seven-membered nitrogen-containing heterocyclic rings with a trifluoromethyl group.

| Reactants | Product | Catalyst | Reference |

| Fluorinated Allenynes, Amines | Trifluoromethylated Azepine Derivatives | Cu(I) complex | mdpi.com |

This table illustrates a method for synthesizing trifluoromethylated azepines, a related class of compounds to oxazepines, highlighting a potential synthetic pathway.

2-Butynenitrile, 4,4,4-trifluoro- is a valuable precursor for a variety of other nitrogen, oxygen, and sulfur-containing heterocycles. The trifluoromethyl group often enhances the reactivity and influences the regioselectivity of cycloaddition reactions.

Pyridines and Pyridazines: Trifluoromethyl-substituted pyridines are key components in many agrochemicals and pharmaceuticals. nih.gov One of the primary methods for their synthesis involves the construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block. nih.gov Similarly, highly functionalized 4-trifluoromethyl pyridazines have been synthesized through a base-promoted annulation of pyridinium (B92312) ylides with a trifluoroacetyl diazoester. rsc.org

Thiophenes: The synthesis of trifluoromethylated 2H-thiophenes has been accomplished through a [4+1] cycloaddition of enaminothiones with trifluoromethyl N-tosylhydrazones. rsc.org This method provides a straightforward route to these important sulfur-containing heterocycles.

Pyrazines: Trifluoromethoxy-substituted pyrazines have been synthesized, demonstrating the utility of fluorinated building blocks in accessing this class of heterocycles. mdpi.com

The general utility of trifluoromethylated alkynes in cycloaddition reactions, such as the [4+2] cycloaddition (Diels-Alder reaction), further expands the scope of accessible heterocyclic systems. researchgate.netresearchgate.netrsc.org

| Heterocycle | Synthetic Method | Key Reagents | Reference |

| Trifluoromethylpyridines | Cyclocondensation | Trifluoromethyl-containing building block | nih.gov |

| 4-Trifluoromethyl Pyridazines | Annulation | Pyridinium ylides, Trifluoroacetyl diazoester | rsc.org |

| Trifluoromethyl 2H-Thiophenes | [4+1] Cycloaddition | Enaminothiones, Trifluoromethyl N-tosylhydrazones | rsc.org |

This table summarizes various methods for synthesizing different trifluoromethylated heterocycles, showcasing the versatility of trifluoromethylated precursors.

Precursor for Trifluoromethylated Alkenes and Alkanes

The alkyne functionality in 2-butynenitrile, 4,4,4-trifluoro- can be selectively reduced to either an alkene or an alkane, providing access to valuable trifluoromethylated building blocks with varying degrees of saturation.

The reduction of the triple bond can be achieved using standard catalytic hydrogenation methods. For example, partial reduction would yield 4,4,4-trifluoro-2-butenenitrile, while complete reduction would produce 4,4,4-trifluorobutanenitrile. nih.gov These products can then be used in further synthetic transformations. For instance, trifluoromethylated alkenes are precursors for the synthesis of other complex molecules, such as 2-trifluoromethylated quinolines. rsc.org Furthermore, trifluoromethyl alkenes can be converted to difluoromethyl alkenes through a copper-catalyzed protodefluorination process. researchgate.net

The vicinal halo-trifluoromethylation of alkenes is a powerful method for the simultaneous introduction of a trifluoromethyl group and a halogen atom across a double bond, leading to the formation of trifluoromethylated alkanes. nih.gov

| Starting Material | Product | Reaction Type |

| 2-Butynenitrile, 4,4,4-trifluoro- | 4,4,4-Trifluoro-2-butenenitrile | Partial Reduction |

| 2-Butynenitrile, 4,4,4-trifluoro- | 4,4,4-Trifluorobutanenitrile | Complete Reduction |

| Trifluoromethyl Alkenes | Difluoromethyl Alkenes | Protodefluorination |

| Alkenes | Vicinal Halo-trifluoromethylated Alkanes | Halo-trifluoromethylation |

This table outlines the transformation of the alkyne in 2-Butynenitrile, 4,4,4-trifluoro- to corresponding alkenes and alkanes, and subsequent reactions of trifluoromethylated alkenes.

Role in Complex Molecular Architecture Development

The combination of a trifluoromethyl group, a nitrile, and an alkyne in a single, relatively small molecule makes 2-butynenitrile, 4,4,4-trifluoro- an exceptional tool for the development of complex molecular architectures. Its participation in multicomponent reactions and cycloaddition cascades allows for the rapid construction of intricate molecular scaffolds from simple precursors.

The ability to form multiple new bonds in a single operation, often with high stereoselectivity, is a hallmark of its utility. For example, its use in [4+2] cycloaddition reactions allows for the stereospecific formation of six-membered rings, which can be further functionalized. researchgate.netresearchgate.netrsc.org The resulting complex heterocyclic systems are often difficult to access through other synthetic routes. The development of tandem reactions, where an initial reaction of the alkyne or nitrile group triggers a cascade of subsequent transformations, is a powerful strategy for building molecular complexity. The synthesis of trifluoromethylated azepine derivatives via a tandem amination/cyclization reaction of fluorinated allenynes is a prime example of such a strategy. mdpi.com

In essence, 2-butynenitrile, 4,4,4-trifluoro- acts as a linchpin in synthetic sequences, enabling the efficient assembly of complex, fluorinated molecules with potential applications in various fields of science.

Polymerization Studies Involving 2 Butynenitrile, 4,4,4 Trifluoro

Homopolymerization Mechanisms and Resulting Polymer Architectures

There are no available scientific reports or patents describing the homopolymerization of 2-Butynenitrile, 4,4,4-trifluoro-. Consequently, information regarding the potential polymerization mechanisms (e.g., radical, anionic, cationic, or coordination polymerization) and the architecture of the resulting polymer is not available in the current body of scientific literature.

Copolymerization Strategies and Advanced Material Properties

Similarly, a comprehensive search of the scientific literature yielded no studies on the copolymerization of 2-Butynenitrile, 4,4,4-trifluoro- with other monomers. As a result, there is no information on potential copolymerization strategies, reactivity ratios, or the properties of any resulting copolymers.

Investigation of Advanced Polymerization Techniques

There is no published research on the application of advanced polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, or other controlled/living polymerization methods, to 2-Butynenitrile, 4,4,4-trifluoro-. While these techniques are widely used for the synthesis of well-defined polymers from various functional monomers, their application to this specific compound has not been documented.

Advanced Spectroscopic Analysis and Structural Elucidation Studies of 2 Butynenitrile, 4,4,4 Trifluoro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For 2-Butynenitrile, 4,4,4-trifluoro-, the key nuclei for NMR analysis are ¹³C and ¹⁹F, as the molecule contains no hydrogen atoms.

Predicted ¹³C NMR Spectrum: The molecule possesses four distinct carbon environments. Based on established chemical shift data for related functional groups, a predicted ¹³C NMR spectrum can be outlined. oregonstate.edulibretexts.orgwisc.edu The carbon of the nitrile group (C1) is expected to appear in the range of 110-125 ppm. scribd.comnih.gov The two sp-hybridized carbons of the alkyne (C2 and C3) would resonate between 70 and 110 ppm. oregonstate.edu The carbon of the trifluoromethyl group (C4) will be significantly affected by the attached fluorine atoms, appearing as a quartet due to one-bond coupling (¹J-CF) and is expected in the range of 115-130 ppm.

¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. nih.govnanalysis.com For 2-Butynenitrile, 4,4,4-trifluoro-, the three fluorine atoms are chemically equivalent and would be expected to produce a single resonance. The chemical shift for a CF₃ group adjacent to an alkyne is influenced by the electronic environment. dovepress.com Based on data for similar compounds, this shift would likely fall in the range of -60 to -80 ppm relative to a standard like CFCl₃. This signal would not show splitting from other nuclei in the parent molecule due to the absence of nearby protons or other magnetic nuclei.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| C1 (CN) | ¹³C | 110 - 125 | Singlet | Typical range for a nitrile carbon. oregonstate.edu |

| C2 (-C≡C-) | ¹³C | 70 - 90 | Quartet (small) | Alkynyl carbon adjacent to CF₃ group, showing two-bond coupling (²J-CF). |

| C3 (-C≡C-) | ¹³C | 90 - 110 | Singlet | Alkynyl carbon adjacent to the nitrile group. |

| C4 (CF₃) | ¹³C | 115 - 130 | Quartet | Large one-bond C-F coupling (¹J-CF) splits the signal. |

| F (CF₃) | ¹⁹F | -60 to -80 | Singlet | Chemical shift relative to CFCl₃. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The combination of both methods provides a more complete picture of the molecular vibrations.

For 2-Butynenitrile, 4,4,4-trifluoro-, several characteristic vibrational frequencies are expected:

C≡N Stretch: The nitrile group has a very strong and sharp absorption in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. libretexts.orgspectroscopyonline.com This peak is one of the most easily identifiable features.

C≡C Stretch: The internal alkyne C≡C stretch is expected between 2100-2260 cm⁻¹. youtube.comorgchemboulder.com Due to the asymmetry of the molecule, this vibration should be IR active. However, the C≡C stretch is often much stronger and more prominent in the Raman spectrum due to the change in polarizability during the vibration. nih.gov

C-F Stretches: The C-F bonds of the trifluoromethyl group give rise to very strong and broad absorption bands in the IR spectrum. cdnsciencepub.com These typically occur in the 1100-1350 cm⁻¹ region and are often split into symmetric and asymmetric stretching modes. ias.ac.inresearchgate.netnist.govbjp-bg.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |

|---|---|---|---|---|

| C≡N Stretch | 2220 - 2260 | Strong, Sharp | Medium | Characteristic nitrile absorption. spectroscopyonline.com |

| C≡C Stretch | 2100 - 2260 | Weak to Medium | Strong | Internal alkyne stretch. orgchemboulder.comnih.gov |

| C-F Asymmetric Stretch | ~1180 - 1350 | Very Strong | Weak | Characteristic of the CF₃ group. ias.ac.in |

| C-F Symmetric Stretch | ~1100 - 1150 | Strong | Medium | Characteristic of the CF₃ group. cdnsciencepub.comnist.gov |

| CF₃ Deformation (Bend) | ~500 - 750 | Medium | Weak | Bending modes of the trifluoromethyl group. cdnsciencepub.com |

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 2-Butynenitrile, 4,4,4-trifluoro-, electron ionization (EI) mass spectrometry data is available from the NIST Mass Spectrometry Data Center. nist.govresearchgate.net

The molecular formula is C₄F₃N, with a molecular weight of 119.04 g/mol . nist.gov The mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 119. The fragmentation pattern provides valuable structural information. Key fragmentation pathways would involve the cleavage of the weakest bonds and the loss of stable neutral fragments.

Expected fragmentation includes:

Loss of a fluorine atom: [M - F]⁺ at m/z = 100.

Loss of the trifluoromethyl radical: [M - CF₃]⁺ at m/z = 50. This fragment, [C≡C-CN]⁺, would be relatively stable.

Loss of the nitrile radical: [M - CN]⁺ at m/z = 93. This fragment, [CF₃-C≡C]⁺, would also be a prominent peak.

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 119 | [CF₃C≡CCN]⁺˙ | Molecular Ion (M⁺˙) |

| 100 | [C₄F₂N]⁺ | Loss of a fluorine atom ([M-F]⁺) |

| 93 | [CF₃C₂]⁺ | Loss of the nitrile radical ([M-CN]⁺) |

| 74 | [C₃FN]⁺ | Possible rearrangement and loss of CF |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 50 | [C₃N]⁺ | Loss of the trifluoromethyl radical ([M-CF₃]⁺) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. rigaku.comnih.govlibretexts.org While a crystal structure for 2-Butynenitrile, 4,4,4-trifluoro- is not publicly available as of this writing, this technique would provide unparalleled detail about its molecular geometry and intermolecular interactions if suitable crystals were grown. mdpi.comcaltech.edumdpi.com

A crystallographic study would yield:

Precise Bond Lengths and Angles: It would confirm the expected linear geometry of the C-C≡C-C≡N backbone and provide exact measurements for the C-F, C-C, C≡C, and C≡N bonds.

Conformational Details: While this molecule is largely rigid, the orientation of the trifluoromethyl group relative to the nitrile in the crystal lattice would be determined.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal. This is heavily influenced by dipole-dipole interactions from the highly polar nitrile and trifluoromethyl groups. Understanding these non-covalent interactions is crucial in the study of organofluorine compounds. researchgate.netacs.orgnih.gov The data would allow for a detailed analysis of how the negative electrostatic potential around the fluorine and nitrogen atoms interacts with positive regions on neighboring molecules.

Theoretical and Computational Studies of 2 Butynenitrile, 4,4,4 Trifluoro

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electron distribution, and bond characteristics. wikipedia.org For 2-Butynenitrile, 4,4,4-trifluoro-, methods like Density Functional Theory (DFT) and ab initio calculations can provide significant insights. researchgate.net

The electronic structure is heavily influenced by the presence of the trifluoromethyl (-CF₃) group and the nitrile (-C≡N) group. The high electronegativity of the fluorine atoms induces a strong dipole moment, significantly polarizing the molecule. This polarization affects the electron density distribution across the entire molecule, including the carbon-carbon triple bond of the butyne backbone.

Key Features of the Electronic Structure and Bonding:

Inductive Effect: The -CF₃ group exerts a strong electron-withdrawing inductive effect, which is expected to decrease the electron density on the adjacent carbon atoms of the alkyne.

Hybridization: The carbon atoms of the alkyne are sp-hybridized, leading to a linear geometry in that region of the molecule. The carbon of the nitrile group is also sp-hybridized.

Bonding: The carbon-carbon triple bond is composed of one sigma (σ) bond and two pi (π) bonds. The nitrile group also contains a triple bond with one sigma and two pi bonds. The C-F bonds are strong, polar covalent bonds.

Predicted Molecular Geometry:

Based on calculations of similar small organic molecules, the bond lengths and angles of 2-Butynenitrile, 4,4,4-trifluoro- can be predicted. Quantum chemical calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, are commonly employed for geometry optimization. researchgate.net

| Parameter | Predicted Value | Computational Method Basis |

|---|---|---|

| C≡C Bond Length | ~1.20 Å | Based on typical alkyne bond lengths. |

| C-C Bond Length (sp-sp³) | ~1.46 Å | Based on typical single bond lengths between sp and sp³ hybridized carbons. |

| C-CF₃ Bond Length | ~1.48 Å | Influenced by the electron-withdrawing nature of the CF₃ group. |

| C-F Bond Length | ~1.34 Å | Typical C-F bond length in trifluoromethyl groups. |

| C≡N Bond Length | ~1.15 Å | Typical nitrile bond length. |

| C-C≡C Bond Angle | ~180° | Due to sp hybridization. |

| F-C-F Bond Angle | ~107° | Slightly less than the ideal tetrahedral angle due to steric and electronic effects. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the exploration of potential energy surfaces and the identification of transition states. nih.gov For 2-Butynenitrile, 4,4,4-trifluoro-, several reaction pathways can be computationally explored.

The presence of the electron-withdrawing -CF₃ group and the π-systems of the alkyne and nitrile functionalities suggests a rich and varied reactivity. DFT calculations are often used to model these reactions, providing insights into activation energies and reaction thermodynamics. rsc.org

Potential Reaction Pathways:

Cycloaddition Reactions: The alkyne moiety is a good candidate for various cycloaddition reactions. For instance, [3+2] cycloadditions with azides could lead to the formation of trifluoromethyl-substituted triazoles. nih.gov Computational studies can elucidate the regioselectivity and stereoselectivity of such reactions.

Nucleophilic Addition: The polarization of the alkyne bond by the -CF₃ group makes it susceptible to nucleophilic attack. The reaction with various nucleophiles can be modeled to predict the most favorable addition products.

Reduction: The reduction of the alkyne or nitrile group can be studied computationally to understand the selectivity and mechanism of hydrogenation reactions.

| Reaction Type | Potential Reactant | Predicted Product | Computational Method |

|---|---|---|---|

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Trifluoromethyl-substituted triazole | DFT (e.g., B3LYP) |

| Diels-Alder Reaction | Conjugated Diene | Trifluoromethyl-substituted cyclohexadiene derivative | DFT, MP2 |

| Nucleophilic Addition | Thiol | Trifluoromethyl-substituted vinyl sulfide | DFT |

| Halogenation | Br₂ | Dibromoalkene derivative | DFT, CCSD(T) |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions in a condensed phase. dovepress.com For 2-Butynenitrile, 4,4,4-trifluoro-, MD simulations can reveal crucial information about its liquid-state structure and intermolecular forces. nih.gov

The strong dipole moment of the molecule is expected to lead to significant dipole-dipole interactions. Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors.

Key Intermolecular Interactions:

Dipole-Dipole Interactions: These are expected to be the dominant intermolecular forces, influencing the boiling point and solvation properties of the compound.

Hydrogen Bonding: The fluorine atoms and the nitrogen atom of the nitrile group can participate in weak hydrogen bonding with suitable donor molecules. nih.gov

MD simulations can quantify these interactions by calculating radial distribution functions and binding energies between molecules. nih.gov

| Interaction Type | Interacting Atoms/Groups | Significance |

|---|---|---|

| Dipole-Dipole | -CF₃ and -C≡N groups | Primary contributor to cohesion and physical properties. |

| Hydrogen Bonding (Acceptor) | F atoms, N atom | Influences solubility in protic solvents. |

| π-π Stacking | Alkyne and Nitrile groups | Can contribute to condensed phase packing. |

Prediction of Novel Reactivity and Synthetic Opportunities

A key application of computational chemistry is the prediction of new reactions and the design of novel synthetic routes. mdpi.com For 2-Butynenitrile, 4,4,4-trifluoro-, theoretical studies can uncover previously unknown reactivity patterns, opening doors for the synthesis of new and valuable compounds.

By calculating reaction energies and exploring potential energy surfaces for a wide range of reactants, computational chemistry can guide experimental efforts towards the most promising synthetic targets. The unique electronic properties conferred by the trifluoromethyl and nitrile groups make this molecule a versatile building block.

Areas for Predicted Novel Reactivity:

Catalytic Transformations: Computational screening of catalysts could identify efficient ways to functionalize the alkyne or nitrile group. This includes metal-catalyzed cross-coupling reactions or hydrofunctionalizations.

Radical Reactions: The susceptibility of the alkyne to radical addition can be explored computationally to design novel radical-mediated transformations.

Multicomponent Reactions: Theoretical modeling can help in the design of one-pot multicomponent reactions involving 2-Butynenitrile, 4,4,4-trifluoro-, leading to complex molecular architectures in a single step.

The insights gained from these computational predictions can significantly accelerate the discovery of new synthetic methodologies and the development of novel fluorinated organic compounds with potential applications in materials science and pharmaceuticals.

Development and Characterization of Novel Derivatives of 2 Butynenitrile, 4,4,4 Trifluoro

Synthesis and Chemical Transformations of Novel Derivatives

The primary route for elaborating the 2-butynenitrile, 4,4,4-trifluoro- core involves cycloaddition reactions, which efficiently build heterocyclic systems. One of the most prominent transformations is the synthesis of pyrazole (B372694) derivatives. chim.it Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are prevalent in many pharmaceutical agents and functional materials. nih.govchim.it

The synthesis of trifluoromethyl-substituted pyrazoles from 2-butynenitrile, 4,4,4-trifluoro- typically proceeds via a [3+2] cycloaddition reaction with hydrazine (B178648) or its derivatives. chim.itnih.gov In this reaction, the hydrazine acts as a dinucleophile, attacking the activated alkyne. The general mechanism involves the initial nucleophilic attack of a hydrazine nitrogen atom on one of the alkyne carbons, followed by an intramolecular cyclization to form the pyrazole ring. nih.gov

For instance, the reaction with hydrazine monohydrate in an alcohol solvent under heat leads to the formation of 3-(trifluoromethyl)-1H-pyrazol-5-amine. The regioselectivity of the reaction is dictated by the electronic effects of the trifluoromethyl and nitrile groups.

Further chemical transformations can be performed on the resulting pyrazole derivatives. The amino group in 3-(trifluoromethyl)-1H-pyrazol-5-amine can be further functionalized, allowing for the synthesis of a diverse library of compounds. For example, it can undergo acylation, alkylation, or be converted into other functional groups, providing access to more complex molecular architectures.

Table 1: Synthesis of a Pyrazole Derivative from 2-Butynenitrile, 4,4,4-trifluoro-

| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Features |

|---|---|---|---|---|

| 2-Butynenitrile, 4,4,4-trifluoro- | Hydrazine Monohydrate | [3+2] Cycloaddition / Condensation | 3-(Trifluoromethyl)-1H-pyrazol-5-amine | Forms a key heterocyclic intermediate; High regioselectivity. nih.gov |

Strategies for Functionalization and Derivatization

The functionalization and derivatization of 2-butynenitrile, 4,4,4-trifluoro- are primarily driven by the high electrophilicity of its carbon-carbon triple bond. beilstein-journals.org Several key strategies are employed to exploit this reactivity.

[3+2] Cycloaddition Reactions: This is a powerful strategy for constructing five-membered heterocyclic rings. Besides hydrazines for pyrazole synthesis, other 1,3-dipoles can be used. chim.it For example, the reaction with azides would yield triazole derivatives, while reactions with nitrilimines, often generated in situ, can also produce substituted pyrazoles or other triazoles. organic-chemistry.orgnih.gov These reactions are often highly regioselective due to the strong directing effects of the CF₃ and CN groups. nih.gov

[4+2] Cycloaddition Reactions (Diels-Alder): In this strategy, 2-butynenitrile, 4,4,4-trifluoro- acts as a potent dienophile due to its electron-deficient nature. It can react with a variety of conjugated dienes to form six-membered rings. researchgate.netmdpi.com The reaction leads to the formation of highly functionalized cyclic systems containing a trifluoromethyl group and a nitrile, which can be further elaborated. These reactions can be thermally induced or catalyzed by Lewis acids. mdpi.com

Michael Addition: The pronounced electrophilicity of the alkyne allows for conjugate addition reactions with a wide range of nucleophiles. beilstein-journals.orgnih.gov This includes N-nucleophiles (like amines), O-nucleophiles (like alcohols or water), and C-nucleophiles (like enolates). nih.gov This strategy allows for the introduction of a variety of substituents onto the butene backbone, leading to highly functionalized acyclic derivatives. For example, the addition of an amine would yield a 4,4,4-trifluoro-3-aminobut-2-enenitrile.

Table 2: Key Derivatization Strategies

| Strategy | Reactant Type | Resulting Structure Class | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Hydrazines, Azides, Nitrilimines) | Five-membered Heterocycles (e.g., Pyrazoles, Triazoles) | chim.itorganic-chemistry.orgnih.gov |

| [4+2] Cycloaddition | Conjugated Dienes | Six-membered Carbocycles/Heterocycles | researchgate.netmdpi.com |

| Michael Addition | Nucleophiles (N, O, C-based) | Functionalized Alkenes | beilstein-journals.orgnih.gov |

Exploration of Unique Chemical Properties in Derived Compounds

The derivatives of 2-butynenitrile, 4,4,4-trifluoro- exhibit a range of unique chemical properties stemming from the strategic incorporation of the trifluoromethyl group. nih.gov

The CF₃ group is known to significantly impact several molecular attributes:

Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, a highly desirable feature in medicinal chemistry. nih.gov

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. nih.gov

Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups. For example, in the pyrazole derivatives, it can influence the acidity of the N-H proton. chim.it

The heterocyclic derivatives, such as pyrazoles and triazoles, synthesized from 2-butynenitrile, 4,4,4-trifluoro-, are of particular interest. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities and are core structures in many approved drugs. nih.govchim.it The presence of the CF₃ group on the pyrazole ring often enhances these biological effects.

Furthermore, the electronic properties of these derivatives make them candidates for applications in materials science. The combination of a fluorinated group and a conjugated heterocyclic system can lead to materials with interesting optical and electronic properties.

Table 3: Properties of Derived Compounds

| Derivative Class | Key Property Modification | Potential Application Area |

|---|---|---|

| Trifluoromethyl-pyrazoles | Enhanced metabolic stability and lipophilicity. nih.gov | Medicinal Chemistry (e.g., enzyme inhibitors, receptor modulators). chim.it |

| Trifluoromethyl-triazoles | High chemical and thermal stability. | Agrochemicals, Materials Science. nih.gov |

| Diels-Alder Adducts | Introduction of conformational rigidity and multiple functional groups. | Complex molecule synthesis, chemical probes. mdpi.com |

| Michael Adducts | Creation of electron-rich/electron-poor enamines. | Synthetic intermediates for further transformations. nih.gov |

Emerging Research Areas and Future Perspectives for 2 Butynenitrile, 4,4,4 Trifluoro

Catalytic Applications and Green Chemistry Approaches

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. olemiss.edu This has led to a surge in the development of synthetic methods for fluorinated compounds. 2-Butynenitrile, 4,4,4-trifluoro- serves as a valuable building block in this context, particularly in reactions that benefit from catalytic activation.

Recent research has highlighted the use of metal-ligand cooperative catalysis for the hydration of nitriles under mild, additive-free conditions, presenting a green chemistry approach. rug.nl While not directly studying 2-Butynenitrile, 4,4,4-trifluoro-, this work on various nitriles suggests a promising area of investigation for its conversion to corresponding amides, which are important intermediates in organic synthesis. The development of efficient, homogeneous catalysts that can operate at ambient temperatures aligns with the principles of green chemistry by reducing energy consumption and waste. rug.nl

Furthermore, the synthesis of fluorinated heterocycles, such as pyrazoles and triazoles, often utilizes 2-Butynenitrile, 4,4,4-trifluoro- as a reactant. nih.govresearchgate.netnih.gov The development of catalytic systems, for instance, those employing palladium or other transition metals, for these cycloaddition reactions can enhance efficiency and regioselectivity. researchgate.netmdpi.com The ability to perform these reactions under mild conditions, sometimes even at room temperature, further underscores the potential for developing greener synthetic protocols involving this fluorinated nitrile. nih.gov

Table 1: Reaction Conditions for Synthesis of Fluorinated Heterocycles

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Benzoylfluoroacetonitrile | Hydrazine (B178648) | Refluxing isopropanol | 3-amino-4-fluoropyrazole | researchgate.net |

| α,β-Alkynic aldehydes | Hydrazines, then phenylselenyl chloride | Not specified | 4-(phenylselanyl)pyrazoles | mdpi.com |

| Hydrazonyl chloride (in situ NI generation) | 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (in situ TFAN generation) | Room temperature, dichloromethane | 5-trifluoromethyl 1,2,4-triazoles | nih.gov |

This table is interactive and can be sorted by clicking on the headers.

Contributions to Advanced Materials Science

The synthesis of novel polymers and functional materials is a rapidly expanding field, and fluorinated compounds play a crucial role due to their unique properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics. The reactivity of 2-Butynenitrile, 4,4,4-trifluoro- makes it a valuable monomer or precursor for creating advanced materials.

For instance, the synthesis of fluorinated poly(pyrazole) ligands has been shown to yield materials with interesting crystal structures and photophysical properties. rsc.org The deviation from planarity in these molecules increases with the degree of fluorination, which in turn influences their supramolecular assembly through hydrogen bonds. rsc.org Although this study did not use 2-Butynenitrile, 4,4,4-trifluoro- directly, it demonstrates the principle that incorporating fluorinated pyrazole (B372694) units, which can be synthesized from fluorinated nitriles, into polymers can lead to materials with tunable properties. The absorption and fluorescence emission properties of such materials are of great interest for applications in sensors and optical devices. rsc.org

The participation of 2-Butynenitrile, 4,4,4-trifluoro- in cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, is a key pathway to constructing complex cyclic and heterocyclic systems. nih.govresearchgate.netwikipedia.orglibretexts.org These reactions are fundamental in creating the building blocks for polymers and other advanced materials. For example, the [3+2] cycloaddition reaction with nitrilimines to form trifluoromethyl-substituted 1,2,4-triazoles generates structures that are of interest not only for their pharmacological properties but also as potential components of energetic materials or functional polymers. nih.gov

Synergistic Research with Interdisciplinary Fields

The applications of 2-Butynenitrile, 4,4,4-trifluoro- extend beyond traditional chemistry into interdisciplinary areas, most notably medicinal chemistry and pharmacology. The introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. olemiss.eduus.es

The synthesis of fluorinated pyrazoles and triazoles from precursors like 2-Butynenitrile, 4,4,4-trifluoro- is of immense interest because these heterocyclic scaffolds are present in a wide array of biologically active compounds. olemiss.eduresearchgate.netnih.gov Pyrazole-based pharmaceuticals have applications in treating a range of conditions including cancer, diabetes, and inflammatory diseases. olemiss.edu Similarly, 1,2,4-triazole (B32235) derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties. nih.gov The ability to synthesize these molecules with a trifluoromethyl group, as demonstrated in the reaction of trifluoroacetonitrile (B1584977) (a synonym for 2-Butynenitrile, 4,4,4-trifluoro-) with nitrilimines, highlights the direct contribution of this compound to the development of new potential therapeutic agents. nih.gov

The study of the mechanistic aspects of these cycloaddition reactions, using tools from computational chemistry like Molecular Electron Density Theory, represents a synergy between synthetic organic chemistry and theoretical chemistry. nih.gov Such studies provide a deeper understanding of reaction pathways and regioselectivity, which is crucial for the rational design of new synthetic routes to complex, biologically active molecules. nih.gov

Q & A

Q. Table 1: Synthetic Pathways

| Method | Key Reagents/Conditions | Reference |

|---|---|---|

| Nucleophilic Substitution | KCN, DMF, 80°C | |

| Trifluoromethylation | CuCF₃, Propargyl Halides | |

| Multi-Step Functionalization | 3,3,3-Trifluoropropene, Catalysts |

Basic: How is the molecular structure of 4,4,4-trifluoro-2-butenenitrile confirmed experimentally?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR):

- ¹⁹F NMR: A singlet near -60 ppm confirms the CF₃ group’s presence and symmetry.

- ¹³C NMR: Peaks at ~115 ppm (C≡N) and 120-125 ppm (CF₃) are diagnostic .

- Infrared Spectroscopy (IR): A strong absorption band at ~2240 cm⁻¹ (C≡N stretch) and 1100-1250 cm⁻¹ (C-F stretches) .

- X-Ray Crystallography: Using programs like SHELXL () to resolve bond lengths (e.g., C≡N ≈ 1.15 Å, C-CF₃ ≈ 1.54 Å) and confirm stereoelectronic effects .

Advanced: How do electronic effects of the trifluoromethyl group influence the reactivity of 4,4,4-trifluoro-2-butenenitrile?

Methodological Answer:

The CF₃ group’s strong electron-withdrawing nature:

- Reduces Electron Density: The nitrile carbon becomes highly electrophilic, facilitating nucleophilic additions (e.g., hydrolysis to trifluoromethylated amides or carboxylic acids).

- Alters Reaction Pathways: Compared to non-fluorinated analogs, reactions like cycloadditions proceed with altered regioselectivity. Computational studies (DFT) using software like Gaussian can map frontier molecular orbitals to predict reactivity .

- Thermodynamic Stability: Fluorination increases thermal stability, requiring harsher conditions for decomposition (e.g., >200°C under inert atmospheres) .

Example: Hydrolysis of the nitrile group in 4,4,4-trifluoro-2-butenenitrile proceeds via a two-step mechanism (acid-catalyzed hydration followed by tautomerization), with intermediates characterized by LC-MS .

Advanced: What computational tools are recommended for studying 4,4,4-trifluoro-2-butenenitrile’s electronic structure?

Methodological Answer:

- Density Functional Theory (DFT): Software like Gaussian or ORCA can calculate electrostatic potential surfaces (EPS) and natural bond orbital (NBO) charges to quantify CF₃’s inductive effects .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to predict solubility and aggregation behavior .

- Crystallographic Refinement: SHELX programs () refine X-ray data to model steric interactions between CF₃ and adjacent substituents .

Application: What are the potential applications of 4,4,4-trifluoro-2-butenenitrile in medicinal chemistry?

Methodological Answer:

- Fluorinated Drug Intermediates: The nitrile group serves as a precursor for bioisosteres (e.g., converting to tetrazoles or oxadiazoles) to enhance metabolic stability .

- Agrochemical Development: Derivatives like trifluoromethylated amines (via hydrogenation of the nitrile) are explored as fungicides, leveraging fluorine’s lipophilicity for membrane penetration .

- PET Tracers: ¹⁸F-labeled analogs could be synthesized via isotopic exchange for imaging applications .

Safety: What precautions are necessary when handling 4,4,4-trifluoro-2-butenenitrile?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile degradation products (e.g., HF gas under acidic conditions) .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (R36/37/38 codes in ).

- Storage: Store at 2-8°C in airtight containers to minimize hydrolysis and polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.